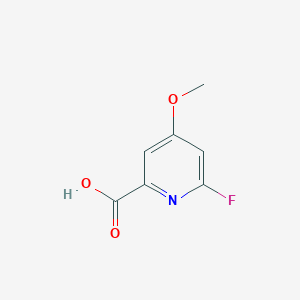
6-Fluoro-4-methoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-methoxypicolinic acid is a fluorinated derivative of picolinic acid, a type of pyridinecarboxylic acid. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring. The molecular formula of this compound is C7H6FNO3, and it has a molecular weight of 171.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methoxypicolinic acid can be achieved through various methods. One common approach involves the fluorination of 4-methoxypicolinic acid. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methoxypicolinic acid is reacted with a fluorinated aryl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 6-fluoro-4-methoxy-2-pyridinecarboxaldehyde
Reduction: Formation of 6-fluoro-4-methoxy-2-pyridinemethanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Fluoro-4-methoxypicolinic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-6-methoxypicolinic acid: Similar structure but with the positions of the fluorine and methoxy groups reversed.
6-Fluoro-4-hydroxy-2-methylquinoline: Another fluorinated heterocycle with different functional groups and applications.
6-Methoxypyridine-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
6-Fluoro-4-methoxypicolinic acid is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups on the pyridine ring allows for versatile chemical modifications and interactions with various molecular targets .
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
6-fluoro-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) |
InChI Key |
KXMYPUVHSAMYDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















